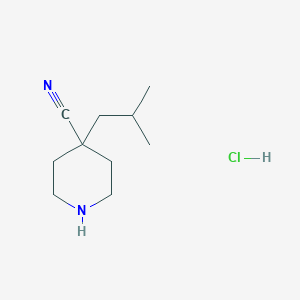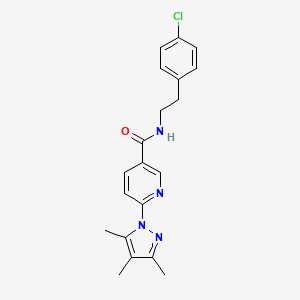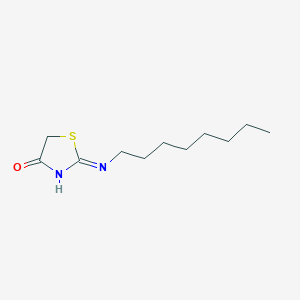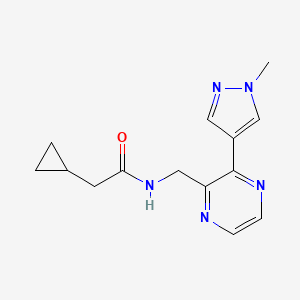
3,5-Difluoro-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-iodobenzoic acid: is a synthetic organoiodine compound primarily utilized as a building block in organic synthesis and medicinal chemistry . Its structure features a benzene ring substituted with a carboxylic acid group, two fluorine atoms at positions 3 and 5, and an iodine atom at position 4 . This unique combination of substituents imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodobenzoic acid typically involves the iodination of a difluorobenzoic acid precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Industrial Production Methods: While detailed industrial production methods for this compound are not explicitly documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It serves as a substrate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form hypervalent iodine species or reduction to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling, while copper catalysts are used in Sonogashira coupling.
Oxidation: Oxone® in aqueous solution is used for oxidation reactions.
Major Products Formed:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products: Biaryl compounds or alkynylated benzoic acids.
Oxidation Products: Hypervalent iodine compounds such as iodosobenzoic acid.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-iodobenzoic acid is widely used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in medicinal chemistry for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-iodobenzoic acid is primarily related to its role as a synthetic intermediate. It does not exhibit significant biological activity on its own but contributes to the activity of the final compounds synthesized from it. The presence of fluorine and iodine atoms can influence the molecular interactions and binding affinity of the final compounds with their biological targets.
Comparison with Similar Compounds
3,5-Difluorobenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,4-Difluoro-5-iodobenzoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3,5-Difluoro-4-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This arrangement imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3,5-difluoro-4-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELPTVLNQCWMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)



![ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2732252.png)
![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2732258.png)

![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)

